2,2',5,5'-Tetrachlorodiphenyl ether
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Overview
Description
2,2’,5,5’-Tetrachlorodiphenyl ether is a chemical compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of four chlorine atoms attached to the diphenyl ether structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic rings .
Industrial Production Methods
Industrial production of 2,2’,5,5’-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic nature of chlorine gas and the resulting compound .
Chemical Reactions Analysis
Types of Reactions
2,2’,5,5’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxylated tetrachlorodiphenyl ethers.
Reduction: Dichlorodiphenyl ethers.
Substitution: Nitro and sulfonated derivatives.
Scientific Research Applications
2,2’,5,5’-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for studying the behavior of polychlorinated compounds.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’,5,5’-Tetrachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound alters the transcription of genes involved in various cellular processes. This leads to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family, which play a role in the metabolism of xenobiotics .
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Similar in structure but lacks the ether linkage.
2,2’,4,4’-Tetrachlorodiphenyl ether: Differently substituted chlorinated diphenyl ether.
2,3’,4,4’-Tetrachlorodiphenyl ether: Another isomer with different chlorine substitution patterns
Uniqueness
2,2’,5,5’-Tetrachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its stability and persistence in the environment also distinguish it from other similar compounds .
Properties
CAS No. |
727738-56-9 |
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Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,4-dichloro-2-(2,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6H |
InChI Key |
YWBKRNRSWKEARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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